LogP: Ethoxy vs. Methoxy Analogs
The target compound's predicted ACD/LogP, derived from a closely related derivative (N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide), is 3.62 [1]. In contrast, the methoxy analog 3-fluoro-4-methoxybenzenesulfonamide has a reported LogP of 2.26 . This indicates that substituting the para-ethoxy group for a methoxy group results in a substantial decrease in lipophilicity (ΔLogP ≈ 1.36).
Comparator: 3-fluoro-4-methoxybenzenesulfonamide LogP 2.26
ΔLogP ≈ +1.36
| Evidence Dimension | Octanol-water partition coefficient (LogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | Predicted ACD/LogP = 3.62 |
| Comparator Or Baseline | 3-fluoro-4-methoxybenzenesulfonamide: LogP = 2.26 |
| Quantified Difference | ΔLogP ≈ 1.36 (Target compound is significantly more lipophilic) |
| Conditions | Predicted data from ACD/Labs Percepta Platform for target compound; experimental/computed LogP from chemical database for comparator. |
Why This Matters
This difference is substantial for drug design, where a LogP increase of this magnitude can profoundly affect membrane permeability, solubility, and off-target binding profiles, guiding the selection of this scaffold for targets demanding higher lipophilicity.
- [1] ChemSpider. Predicted data for N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide (ID: 34494540). Generated using ACD/Labs Percepta Platform. https://legacy.chemspider.com/Chemical-Structure.34494540.html (accessed 2026-04-28). View Source
